molecular formula C24H29N3O6S B14934117 Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B14934117
M. Wt: 487.6 g/mol
InChI Key: ZKCJZCXQACEGBA-UHFFFAOYSA-N
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Description

2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a benzofuran moiety, and a piperidinosulfonyl-substituted diazepane

Preparation Methods

The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran core, followed by the introduction of the furan ring and the diazepane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific functional groups can interact with biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran core and may have similar biological activities.

    Furan derivatives: These compounds contain the furan ring and may exhibit similar chemical reactivity.

    Diazepane derivatives: These compounds include the diazepane moiety and may have similar pharmacological properties.

The uniqueness of 2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE lies in its combination of these functional groups, which can result in unique chemical and biological properties.

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[(4-piperidin-1-ylsulfonyl-1,4-diazepan-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C24H29N3O6S/c28-20-7-8-21-23(19(17-33-21)24(29)22-6-4-15-32-22)18(20)16-25-9-5-12-27(14-13-25)34(30,31)26-10-2-1-3-11-26/h4,6-8,15,17,28H,1-3,5,9-14,16H2

InChI Key

ZKCJZCXQACEGBA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O

Origin of Product

United States

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